molecular formula C23H30N4O3 B5548612 8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5548612
M. Wt: 410.5 g/mol
InChI Key: YCSXZVPRRODVNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirocyclic compounds, including the one , often involves multi-step synthetic pathways. These pathways may include key steps such as cyclization reactions, Michael addition reactions, and intramolecular cycloadditions. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized for screening as potential pharmacological agents, demonstrating the complexity and versatility of the synthetic approaches used for such compounds (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spiro linkage connecting two or more rings, one of which typically contains nitrogen atoms. The specific arrangement of atoms and the stereochemistry of these molecules are crucial for their biological activity and chemical properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate their structures. For example, the crystal structures of related 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been determined, highlighting the diverse conformations that such compounds can adopt (Chiaroni et al., 2000).

Chemical Reactions and Properties

Diazaspirocyclic compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the presence of reactive functional groups and the strain induced by the spirocyclic structure. These reactions can be exploited to further modify the compound or to elucidate its reactivity patterns. For instance, the reactivity of diazaspirocyclic compounds with hydrazine hydrate has been explored to produce pyrazolecarbohydrazide derivatives, demonstrating the compounds' versatility in chemical transformations (Farag et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a part of a broader class of chemicals that have been explored for their synthesis and antihypertensive activity, among other pharmacological properties. Notably, the synthesis and evaluation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated their potential as antihypertensive agents, highlighting the significance of the spirocyclic diazaspiro[4.5]decane scaffold in medicinal chemistry (Caroon et al., 1981). Similarly, research into diazaspiro[4.5]deca- and tetrazaspiro[4.5]deca-diene derivatives underscores the versatility of the spirocyclic framework in generating compounds with potential biological activity (Farag et al., 2008).

Anticancer and Antidiabetic Potential

Spirothiazolidines analogs, including compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, have been developed as potential anticancer and antidiabetic agents. Their design targets specific biochemical pathways, showing significant activity against human breast carcinoma and liver carcinoma cell lines, and demonstrating therapeutic potential as enzyme inhibitors in diabetes management (Flefel et al., 2019).

Pharmacological Evaluations

The pharmacological evaluations of new spirohydantoin derivatives, including those based on the diazaspiro[4.5]decane system, have shown varied bioactivities, particularly in the modulation of neurotransmitter receptors. This indicates their potential application in treating neurological and psychiatric disorders by targeting specific receptor subtypes (Czopek et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazole derivatives is a very active area of research due to their diverse biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .

properties

IUPAC Name

8-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-25-21(18-7-8-18)19(15-24-25)16-26-11-9-23(10-12-26)17-27(22(28)30-23)13-14-29-20-5-3-2-4-6-20/h2-6,15,18H,7-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSXZVPRRODVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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